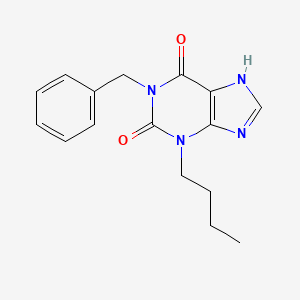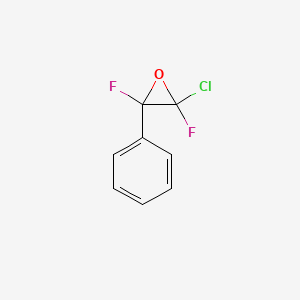
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane is a chemical compound with the molecular formula C9H16Br5O2S. It is a brominated organic compound that features both dibromo and tribromomethanesulfonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane can be synthesized through the bromination of nonane derivatives. One common method involves the use of bromine (Br2) in the presence of a suitable catalyst to achieve the desired bromination. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other non-polar solvents.
Catalyst: Potassium bromide and orthoperiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Nonane derivatives, bromine, and catalysts.
Reaction Vessels: Large-scale reactors with temperature and pressure control.
Purification: Distillation or recrystallization to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of less brominated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted nonane derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Less brominated nonane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane has several applications in scientific research:
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of flame retardants and other brominated products
Wirkmechanismus
The mechanism of action of 1,1-dibromo-1-(tribromomethanesulfonyl)nonane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The sulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Dibromononane: A similar compound with two bromine atoms at the terminal positions.
Dibromomethane: A simpler brominated compound with two bromine atoms on a methane backbone
Uniqueness
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane is unique due to the presence of both dibromo and tribromomethanesulfonyl groups, which confer distinct reactivity and applications compared to simpler brominated compounds.
Eigenschaften
CAS-Nummer |
163341-64-8 |
|---|---|
Molekularformel |
C10H17Br5O2S |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
1,1-dibromo-1-(tribromomethylsulfonyl)nonane |
InChI |
InChI=1S/C10H17Br5O2S/c1-2-3-4-5-6-7-8-9(11,12)18(16,17)10(13,14)15/h2-8H2,1H3 |
InChI-Schlüssel |
UCWDTKMPHJTCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


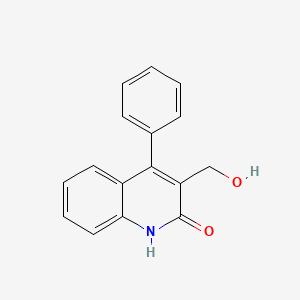
![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)


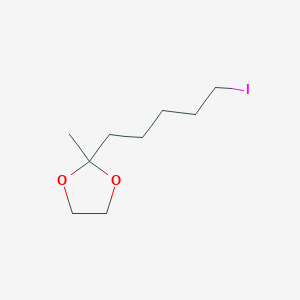

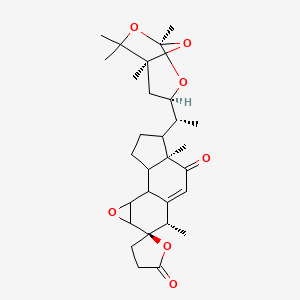
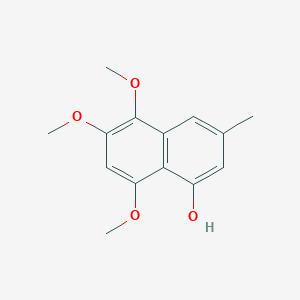
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
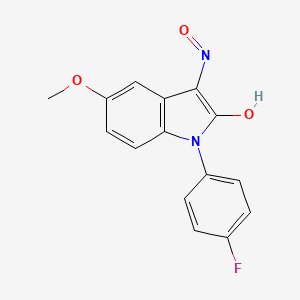
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
